molecular formula C6H15BO2 B098045 Hexylboronic Acid CAS No. 16343-08-1

Hexylboronic Acid

Cat. No.: B098045
CAS No.: 16343-08-1
M. Wt: 130 g/mol
InChI Key: CXSYDLCMCLCOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexylboronic acid (C₆H₁₅BO₂, CAS 16343-08-1) is an alkylboronic acid characterized by a six-carbon alkyl chain attached to a boronic acid group. It is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in pharmaceuticals and materials science .

Preparation Methods

Hexylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This reaction is typically rapid and proceeds with high selectivity . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .

Chemical Reactions Analysis

Hexylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Hexylboronic acid plays a significant role in the development of pharmaceuticals through its involvement in cross-coupling reactions.

1.1 Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : this compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This method allows for the introduction of hexyl groups into various substrates, enhancing their biological activity and specificity.
  • Stereochemical Control : Recent studies have demonstrated that this compound can be employed in stereocontrolled Csp3^3 cross-coupling reactions, facilitating the synthesis of enantiomerically enriched compounds. The axial shielding effect observed during these reactions enables high levels of stereoretention, which is essential for developing chiral drugs .
Reaction TypeRole of this compoundOutcome
Suzuki-MiyauraCoupling partnerFormation of C-C bonds
StereocontrolledEnhances stereochemical outcomesHigh enantioselectivity

Materials Science

This compound is also applied in materials science, particularly in polymer chemistry and the development of advanced materials.

2.1 Polymer Chemistry

  • Polymer Synthesis : It serves as a building block for synthesizing boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.
  • Hydrogel Formation : this compound can be used to create hydrogels through its reaction with diols, resulting in materials that are useful for drug delivery systems and tissue engineering applications .
ApplicationDescriptionBenefits
Polymer SynthesisUsed as a monomer in boron-containing polymersEnhanced thermal stability and strength
Hydrogel FormationReacts with diols to form hydrogelsUseful for drug delivery and tissue engineering

Catalysis

This compound is a key reagent in various catalytic processes.

3.1 Catalytic Reactions

  • Ligand Development : It can be used to develop new ligands for palladium-catalyzed reactions, improving the efficiency and selectivity of these processes.
  • Catalyst Stabilization : The presence of hexyl groups can stabilize metal catalysts, enhancing their performance in cross-coupling reactions .
Catalytic ApplicationRole of this compoundImpact
Ligand DevelopmentForms ligands for palladium catalystsIncreases efficiency and selectivity
Catalyst StabilizationStabilizes metal catalystsEnhances performance in reactions

Case Study 1: Stereocontrolled Synthesis

In a study published by researchers at the University of Illinois, this compound was employed in stereocontrolled cross-coupling reactions that yielded high enantioselectivity (up to 98%). This was achieved through careful tuning of reaction conditions and ligand design .

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability. The synthesized polymers showed potential for applications in high-performance materials .

Comparison with Similar Compounds

Key Physicochemical Properties

Property Value
Molecular Weight 129.99–130.00 g/mol
Melting Point 85–90°C
Boiling Point 226.5°C (760 mmHg)
Water Solubility 2.5 g/100 mL
LogP 1.04
Density 0.899 g/cm³
Flash Point 90.8°C

Hexylboronic acid is air-sensitive and requires storage under inert conditions . Its reactivity stems from the boronic acid group, which undergoes transmetalation with palladium catalysts in cross-coupling reactions .

Comparison with Similar Boronic Acid Compounds

Boronic acids vary in structure, reactivity, and applications based on their substituents. Below is a comparative analysis of this compound with structurally analogous compounds:

Alkylboronic Acids

Compound Structure Molecular Formula Molecular Weight Melting Point Boiling Point Solubility (H₂O) Key Applications
This compound C₆H₁₃B(OH)₂ C₆H₁₅BO₂ 129.99 85–90°C 226.5°C 2.5 g/100 mL Suzuki couplings, drug synthesis
Pentylboronic acid C₅H₁₁B(OH)₂ C₅H₁₃BO₂ 115.97 Not Reported ~200°C Higher than hexyl Smaller-scale couplings
Butylboronic acid C₄H₉B(OH)₂ C₄H₁₁BO₂ 101.94 90–94°C 195°C 3.1 g/100 mL Polymer chemistry

Key Differences :

  • Chain Length : Longer alkyl chains (e.g., hexyl) enhance lipophilicity, improving solubility in organic solvents but reducing aqueous solubility compared to shorter-chain analogs (butyl, pentyl) .
  • Reactivity : Shorter chains (butyl) exhibit faster transmetalation in Suzuki reactions due to reduced steric hindrance, while hexyl derivatives offer better stability in hydrophobic environments .

Unsaturated Boronic Acids

Compound Structure Molecular Formula Molecular Weight Key Feature Applications
E-Hexenylboronic acid CH₂=CH(CH₂)₃B(OH)₂ C₆H₁₁BO₂ 126.0 Unsaturated (alkene) Stereoselective synthesis
This compound C₆H₁₃B(OH)₂ C₆H₁₅BO₂ 129.99 Saturated alkyl chain General cross-coupling

Key Differences :

  • Stereochemistry : E-hexenylboronic acid’s double bond allows for geometric isomerism, critical in asymmetric synthesis .

Arylboronic Acids

Compound Structure Molecular Formula Molecular Weight Key Feature Applications
Styrylboronic acid C₆H₅CH=CHB(OH)₂ C₈H₉BO₂ 148.0 Aromatic + alkene Fluorescent materials
2-Hydroxyphenylboronic acid C₆H₅B(OH)₂(OH) C₆H₇BO₃ 137.93 Phenolic hydroxyl group Glucose sensing
This compound C₆H₁₃B(OH)₂ C₆H₁₅BO₂ 129.99 Aliphatic chain Hydrophobic drug synthesis

Key Differences :

  • Electronic Effects : Arylboronic acids (e.g., styryl) exhibit resonance stabilization, enhancing stability in acidic conditions compared to alkylboronic acids .
  • Functional Groups : Hydroxyphenyl derivatives (e.g., 2-hydroxyphenylboronic acid) enable hydrogen bonding, useful in biochemical sensors .

Biological Activity

Hexylboronic acid (C₆H₁₅BO₂) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and case studies.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. Its structure includes a hexyl chain that enhances lipophilicity, potentially improving cell membrane permeability.

1. Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer properties, particularly through their role as proteasome inhibitors. For instance, studies have shown that certain boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : this compound binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within the cell. This mechanism has been demonstrated in various cancer cell lines, including multiple myeloma and breast cancer cells.
CompoundIC₅₀ (nM)Cancer Type
This compound Derivative 18.21U266 (Multiple Myeloma)
This compound Derivative 26.74MCF-7 (Breast Cancer)

2. Antibacterial Activity

This compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria. The compound's ability to inhibit β-lactamases makes it a candidate for combination therapies with β-lactam antibiotics.

  • Mechanism of Action : The boronic acid moiety interacts covalently with serine residues in β-lactamases, effectively inhibiting their enzymatic activity.
CompoundInhibitory Constant (Ki)Bacterial Strain
This compound Derivative 10.004 µME. coli (Resistant Strain)
This compound Derivative 20.008 µMKlebsiella pneumoniae

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against viruses like HIV. These compounds have shown promise in inhibiting viral replication through their interaction with viral proteins.

  • Mechanism of Action : The binding affinity of this compound derivatives to viral proteins disrupts the viral life cycle, thereby reducing viral load.
CompoundIC₅₀ (µM)Virus Type
This compound Derivative 35HIV-1

Case Study 1: Anticancer Efficacy

A study conducted on a novel this compound derivative revealed its efficacy in inhibiting tumor growth in a xenograft model of breast cancer. The derivative demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Combating Antibiotic Resistance

In another study, this compound was combined with penicillin to enhance its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a marked increase in bacterial clearance in infected mice compared to treatment with penicillin alone.

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, optimization is required to enhance its bioavailability at therapeutic targets. Safety assessments have shown that while this compound is generally well-tolerated, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Hexylboronic Acid, and how can purity be ensured?

this compound is commonly synthesized via palladium-catalyzed Suzuki-Miyaura coupling, where alkyl halides react with boronic esters. A key method involves using LB-Phos ligands to enhance catalytic efficiency . To ensure purity, recrystallization from methanol or ethanol is recommended, followed by characterization via 1^1H NMR and 11^11B NMR to confirm the absence of anhydride byproducts (common contaminants noted in commercial samples) .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

The compound is air-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Use gloves and protective eyewear to avoid skin/eye irritation (GHS Category 2A). During synthesis, avoid exposure to moisture to prevent hydrolysis. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1^1H NMR : To confirm alkyl chain integrity (δ 0.8–1.5 ppm for methyl/methylene groups).
  • 11^11B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.
  • IR Spectroscopy : B-O stretching vibrations at 1340–1390 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z 130.117 (calculated exact mass) .

Q. What are the typical applications of this compound in organic synthesis?

It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C-C bonds, particularly in pharmaceutical intermediates. Its hexyl chain enhances solubility in nonpolar solvents, making it suitable for reactions requiring hydrophobic environments .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Solubility varies with anhydride content and measurement conditions. For accurate

  • Use freshly recrystallized samples.
  • Report solvent polarity (e.g., 2.5 g/100 mL in water vs. higher solubility in methanol).
  • Validate with HPLC to quantify anhydride impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized when this compound exhibits low reactivity in cross-coupling reactions?

Variables to test include:

  • Catalyst : Pd(OAc)2_2 or PdCl2_2(dppf) for enhanced electron transfer.
  • Ligands : LB-Phos improves yield in aryl chloride couplings .
  • Solvent : Use toluene or THF for better boronic acid activation.
  • Temperature : 80–100°C accelerates oxidative addition. Monitor by TLC or GC-MS .

Q. What strategies identify and mitigate anhydride byproducts in this compound samples?

Anhydrides form via dehydration under acidic or dry conditions. Detection methods:

  • 11^11B NMR : Anhydrides show a peak at δ 25–28 ppm.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to separate impurities. Mitigation: Add stoichiometric water during synthesis or store samples with molecular sieves .

Q. How do steric effects from the hexyl chain influence regioselectivity in catalytic reactions?

The hexyl group increases steric bulk, favoring coupling at less hindered positions. For example, in Suzuki reactions with polyhalogenated arenes, the hexyl chain directs coupling to meta positions over ortho. Computational modeling (DFT) can predict regioselectivity trends .

Q. What experimental approaches resolve contradictions in reported catalytic activity of this compound derivatives?

  • Control Experiments : Compare reactivity with shorter-chain analogs (e.g., butylboronic acid).
  • Kinetic Studies : Measure turnover frequency (TOF) under identical conditions.
  • Spectroscopic Monitoring : Use in-situ IR to track intermediate formation .

Q. How does air sensitivity impact long-term stability, and how can degradation be quantified?

Exposure to moisture/oxygen leads to boroxine formation. Stability assessment:

  • TGA : Monitor mass loss at 90–120°C (dehydration).
  • XRD : Detect crystalline boroxine peaks.
    Storage solutions: Use Schlenk lines for transfers and conduct reactions under N2_2/Ar .

Properties

IUPAC Name

hexylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSYDLCMCLCOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325793
Record name Hexylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16343-08-1
Record name B-Hexylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16343-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexaneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexaneboronic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HEXANEBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexylboronic Acid
Reactant of Route 2
Hexylboronic Acid
Reactant of Route 3
Hexylboronic Acid
Reactant of Route 4
Hexylboronic Acid
Reactant of Route 5
Hexylboronic Acid
Reactant of Route 6
Hexylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.